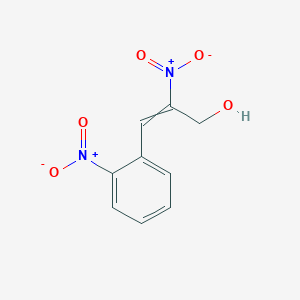![molecular formula C25H25N7O3 B14190353 Piperazine, 1-[2-amino-6-(3,4-dimethoxyphenyl)-4-pteridinyl]-4-benzoyl- CAS No. 850070-72-3](/img/structure/B14190353.png)
Piperazine, 1-[2-amino-6-(3,4-dimethoxyphenyl)-4-pteridinyl]-4-benzoyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-[2-amino-6-(3,4-dimethoxyphenyl)-4-pteridinyl]-4-benzoyl- is a complex organic compound that belongs to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions This particular compound is notable for its unique structure, which includes a pteridine ring system substituted with an amino group and a dimethoxyphenyl group, as well as a benzoyl group attached to the piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves several steps, including cyclization reactions, nucleophilic substitutions, and functional group modifications. One common method for synthesizing piperazine derivatives is the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine rings through the condensation of amines, isocyanides, aldehydes, and carboxylic acids .
Industrial Production Methods
Industrial production of piperazine derivatives often employs large-scale batch or continuous flow processes. These methods typically involve the use of readily available starting materials and catalysts to achieve high yields and purity. For example, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are commonly used in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-[2-amino-6-(3,4-dimethoxyphenyl)-4-pteridinyl]-4-benzoyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of functional groups such as amino, methoxy, and benzoyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of piperazine derivatives include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols. The reaction conditions typically include solvents like dichloromethane or ethanol and catalysts like palladium or copper salts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can lead to the formation of nitro derivatives, while reduction of the benzoyl group can yield alcohols. Substitution reactions can introduce various functional groups, resulting in a wide range of piperazine derivatives with different properties .
Aplicaciones Científicas De Investigación
In medicinal chemistry, piperazine derivatives are known for their pharmacological activities, including anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The compound’s unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.
In biology, piperazine derivatives have been used as tools to study enzyme functions and receptor interactions. Their ability to modulate biological pathways has made them useful in research on signal transduction and cellular communication .
In industry, piperazine derivatives are employed as intermediates in the synthesis of agrochemicals, dyes, and polymers. Their chemical reactivity and stability make them suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of piperazine, 1-[2-amino-6-(3,4-dimethoxyphenyl)-4-pteridinyl]-4-benzoyl- involves its interaction with specific molecular targets. For example, piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain parasites . Additionally, the compound’s structure allows it to interact with other receptors and enzymes, modulating various biological pathways and exerting therapeutic effects .
Comparación Con Compuestos Similares
Piperazine, 1-[2-amino-6-(3,4-dimethoxyphenyl)-4-pteridinyl]-4-benzoyl- can be compared to other piperazine derivatives and similar heterocyclic compounds. Some similar compounds include:
Pyridazine: A six-membered ring with two adjacent nitrogen atoms, known for its antimetabolite and anticancer activities.
The uniqueness of piperazine, 1-[2-amino-6-(3,4-dimethoxyphenyl)-4-pteridinyl]-4-benzoyl- lies in its specific substitution pattern and the presence of the pteridine ring system, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
850070-72-3 |
|---|---|
Fórmula molecular |
C25H25N7O3 |
Peso molecular |
471.5 g/mol |
Nombre IUPAC |
[4-[2-amino-6-(3,4-dimethoxyphenyl)pteridin-4-yl]piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C25H25N7O3/c1-34-19-9-8-17(14-20(19)35-2)18-15-27-22-21(28-18)23(30-25(26)29-22)31-10-12-32(13-11-31)24(33)16-6-4-3-5-7-16/h3-9,14-15H,10-13H2,1-2H3,(H2,26,27,29,30) |
Clave InChI |
FFXNHSOPIGMKMH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=CN=C3C(=N2)C(=NC(=N3)N)N4CCN(CC4)C(=O)C5=CC=CC=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole](/img/structure/B14190276.png)

![Methyl 16-[4-(4-methylbenzoyl)phenyl]hexadecanoate](/img/structure/B14190288.png)
![1-[(4-Carboxyphenyl)methyl]-2,3,3-trimethyl-3H-indol-1-ium chloride](/img/structure/B14190305.png)

![1,1'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene)](/img/structure/B14190312.png)
![4-(4-Methoxyphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14190323.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(pyridin-4-yl)ethane-1-thione](/img/structure/B14190327.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis(2,3,4-trifluorobenzene)](/img/structure/B14190345.png)
![N-[(3S)-2-Oxooxolan-3-yl]tetradeca-2,7-dienamide](/img/structure/B14190360.png)
![Acetic acid, [[bis(2-chloroethyl)amino]oxy]-](/img/structure/B14190380.png)

